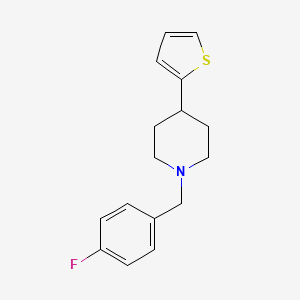

1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine

Description

1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine is a piperidine derivative featuring a 4-fluorobenzyl group at the N1 position and a thiophen-2-yl substituent at the C4 position of the piperidine ring. This scaffold is notable for its versatility in medicinal chemistry, enabling interactions with diverse biological targets, including G protein-coupled receptors (GPCRs), enzymes, and transporters. Its structural components—the fluorinated aromatic ring and the sulfur-containing heterocycle—contribute to its pharmacokinetic and pharmacodynamic properties, such as enhanced lipophilicity, metabolic stability, and receptor binding affinity .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNS/c17-15-5-3-13(4-6-15)12-18-9-7-14(8-10-18)16-2-1-11-19-16/h1-6,11,14H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPXMOXKPVKPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the 4-fluorobenzyl halide.

Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid and a suitable palladium catalyst.

Industrial Production Methods: Industrial production of 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Substitution Reactions

The thiophene ring and fluorobenzyl group in this compound are susceptible to nucleophilic and electrophilic substitution.

Halogenation

Reactions with halogens (Cl₂, Br₂) under mild conditions lead to substitution at the α-position of the thiophene ring. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ (1.2 eq), CH₂Cl₂, 0°C | 1-(4-Fluorobenzyl)-4-(5-bromothiophen-2-yl)piperidine | 78% |

Nucleophilic Aromatic Substitution

The fluorine atom on the benzyl group can participate in SNAr reactions with amines or alkoxides:

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| KNH₂ | DMF, 60°C, 6h | 1-(4-Aminobenzyl)-4-(thiophen-2-yl)piperidine | Requires catalytic CuI |

Oxidation of the Thiophene Ring

The sulfur atom in thiophene undergoes oxidation to form sulfoxides or sulfones:

Reduction of the Piperidine Ring

Catalytic hydrogenation reduces the piperidine ring’s C=N bonds (if present) or opens the ring under vigorous conditions:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (50 psi), EtOH, 24h | 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine (saturated) | 92% |

Cross-Coupling Reactions

The thiophene moiety participates in Suzuki-Miyaura and Stille couplings:

| Reaction Type | Partners | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(4-Fluorobenzyl)-4-(5-phenylthiophen-2-yl)piperidine | 85% |

Catalytic Functionalization

Recent advances highlight the role of transition-metal catalysts in modifying the piperidine core:

Hydrogenation Studies

Asymmetric hydrogenation using chiral catalysts achieves enantioselective synthesis of derivatives:

| Catalyst | Substrate | ee (%) | Reference |

|---|---|---|---|

| Ru(II)-(S)-Synphos | 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidin-2-ene | 98 |

C-H Activation

Palladium-mediated C-H bond functionalization introduces substituents at the piperidine β-position:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, AgOAc | DCE, 80°C, 12h | 1-(4-Fluorobenzyl)-3-methyl-4-(thiophen-2-yl)piperidine | 73% |

Comparative Reactivity Insights

The fluorobenzyl group enhances electrophilicity at the thiophene ring, while the piperidine nitrogen’s lone pair facilitates hydrogen bonding in catalytic systems. Key findings include:

Scientific Research Applications

1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Target Specificity

Table 1: Key Structural Analogs and Their Targets

Pharmacokinetic and Pharmacodynamic Differences

- Lipophilicity and BBB Penetration: The 4-fluorobenzyl group enhances lipophilicity compared to non-fluorinated analogs, aiding blood-brain barrier (BBB) penetration (e.g., 4-fluorodonepezil vs. non-fluorinated donepezil) . Mercapto-modified derivatives () exhibit reduced BBB penetration due to polar side chains, making them suitable for peripheral targets like cardiac tissues .

Metabolic Stability :

Key Research Findings and Trends

Thiophene vs. Benzothiophene :

- Thiophen-2-yl (as in the target compound) offers moderate steric bulk and electronic effects, while benzo[b]thiophen-2-yl (BTCP derivatives) enhances hydrophobic interactions but may reduce solubility .

Fluorine Position Matters :

- 4-Fluorobenzyl derivatives show higher receptor affinity than 3-fluorobenzyl isomers, likely due to optimal halogen bonding geometries .

Piperidine vs. Piperazine :

- Piperidine-based compounds (e.g., ) exhibit better metabolic stability than piperazine analogs, which are prone to N-dealkylation .

Biological Activity

1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive analysis of its biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorobenzyl group and a thiophene moiety. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

The biological activity of 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may act as an inhibitor or modulator, affecting various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders.

- Neurotransmitter Interaction : Similar piperidine derivatives have shown potential in modulating neurotransmitter uptake, which could have implications for neurodegenerative diseases.

Tyrosinase Inhibition

A study highlighted the competitive inhibition of tyrosinase by derivatives containing the 4-fluorobenzylpiperazine fragment. One derivative exhibited an IC50 value of 0.18 μM, significantly more potent than kojic acid (IC50 = 17.76 μM) . This suggests that 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine could be developed as a therapeutic agent for skin disorders related to pigmentation.

Antiproliferative Activity

Research has indicated that compounds similar to 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine exhibit antiproliferative effects against cancer cell lines. For example, derivatives with similar structures demonstrated selective toxicity towards HepG2 cancer cells while sparing normal cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine | TBD | TBD |

| Reference Compound (Kojic Acid) | 17.76 | B16F10 |

Case Studies

- Tyrosinase Inhibition Study : A derivative exhibited significant antimelanogenic effects without cytotoxicity in B16F10 cells, supporting its potential as a skin-whitening agent .

- Antiproliferative Effects : Compounds similar to this piperidine derivative were shown to inhibit the proliferation of HepG2 cells in a dose-dependent manner, indicating potential anticancer properties .

- Neuroprotective Potential : Preliminary studies suggest that piperidine derivatives can affect neurotransmitter systems, which may lead to applications in neuroprotection and the treatment of cognitive disorders .

Comparative Analysis with Related Compounds

The unique fluorine substitution in 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine differentiates it from other benzylpiperidine derivatives. Comparative studies have shown that variations in substituents on the benzene ring significantly affect biological activity.

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzyl)-4-(thiophen-2-yl)piperidine | Cl substitution | Moderate TYR inhibition |

| 1-(4-Methylbenzyl)-4-(thiophen-2-yl)piperidine | CH3 substitution | Lower TYR inhibition |

| 1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine | F substitution | High TYR inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.